molecular formula C13H15NO B1308987 1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde CAS No. 883547-21-5

1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde

Cat. No. B1308987
M. Wt: 201.26 g/mol
InChI Key: TXIBTXYJSUNNKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde (TMICA) is a natural product found in plants, fungi, bacteria and animals. It is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, fragrances and food additives. TMICA has been the subject of numerous scientific studies, as it has been found to have a wide range of biological activities.

Scientific Research Applications

Application in Plant Physiology

Scientific Field

Plant Physiology

Summary of the Application

Indole-3-carbaldehyde and its derivatives play an important role in pathogen defense in cruciferous plants like Arabidopsis . They are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile .

Methods of Application

The biosynthesis of these compounds involves several steps, including the conversion of indole-3-acetonitrile into indole-3-carbaldehyde and indole-3-carboxylic acid by the enzyme CYP71B6 .

Results or Outcomes

The total accumulation level of these compounds was found to be similar to that of camalexin, another phytoalexin, in response to silver nitrate treatment .

Application in Drug Synthesis

Scientific Field

Medicinal Chemistry

Summary of the Application

Indole derivatives, including indole-3-carbaldehyde, are important types of molecules in natural products and drugs . They play a main role in cell biology and have been used for the treatment of various disorders in the human body .

Methods of Application

The synthesis of indole derivatives involves various chemical reactions, including multicomponent reactions .

Results or Outcomes

Indoles, both natural and synthetic, show various biologically vital properties . The investigation of novel methods of synthesis has attracted the attention of the chemical community .

Role in Multicomponent Reactions

Scientific Field

Organic Chemistry

Summary of the Application

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

Methods of Application

The use of 1H-indole-3-carbaldehyde in MCRs involves combining it with other starting materials in a single reaction vessel . This method decreases the deployment of solvents and energy essential for the purification of intermediates .

Results or Outcomes

MCRs are generally high-yielding, operationally friendly, time- and cost-effective . They comply with the green chemistry criteria and are significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .

Role in Immune Response

Scientific Field

Immunology

Summary of the Application

Indole-3-carbaldehyde acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells .

Methods of Application

This compound stimulates the production of interleukin-22, which facilitates mucosal reactivity .

Results or Outcomes

This mechanism plays a crucial role in the immune response of the intestinal cells .

Role in Antiviral Activity

Scientific Field

Virology

Summary of the Application

Ethyl 1H-indole-3-carboxylates, which can be derived from indole-3-carbaldehyde, have shown antiviral activity in Huh-7.5 cells .

Methods of Application

The compound 4-((3-(ethoxycarbonyl)-1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-indol-2-yl)methyl)benzenesulfinate was found to be the most active compound at low concentration against hepatitis C virus (HCV) .

Results or Outcomes

This research highlights the potential of indole derivatives in the treatment of viral infections .

properties

IUPAC Name

1,2,5,7-tetramethylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-8-5-9(2)13-11(6-8)12(7-15)10(3)14(13)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIBTXYJSUNNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2C)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde

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